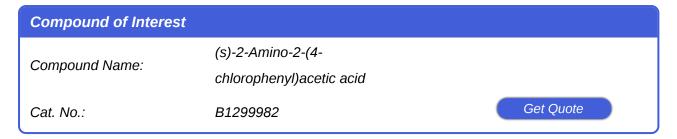


# Spectroscopic and Synthetic Profile of (S)-4-Chlorophenylglycine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (S)-4-chlorophenylglycine, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for the pure (S)-enantiomer, this guide utilizes data for the racemic mixture, DL-4-chlorophenylglycine, as a close proxy. This information is valuable for the characterization and quality control of this important molecule in research and drug development.

### **Spectroscopic Data**

The following tables summarize the key spectroscopic data for DL-4-chlorophenylglycine, which is expected to be nearly identical to that of (S)-4-chlorophenylglycine.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectroscopic Data for DL-4-Chlorophenylglycine



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.4	d	2H	Ar-H (ortho to CI)
~7.3	d	2H	Ar-H (meta to CI)
~5.1	S	1H	α-Н
Broad Signal	S	3H	-NH₃+
Variable	S	1H	-COOH

Note: The exact chemical shifts of the amine and carboxylic acid protons are highly dependent on the solvent and concentration.

Table 2: 13C NMR Spectroscopic Data for DL-4-Chlorophenylglycine

Chemical Shift (δ) ppm	Assignment
~170-175	C=O
~135	Ar-C (ipso, C-Cl)
~132	Ar-C (ipso, C-CH)
~129	Ar-CH (ortho to CI)
~128	Ar-CH (meta to CI)
~55	α-С

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for DL-4-Chlorophenylglycine



Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500	Strong, Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch
~1700	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1490	Medium	Aromatic C=C stretch
~1200	Medium	C-O stretch
~820	Strong	p-substituted benzene C-H bend (out-of-plane)
~750	Medium	C-Cl stretch

### **Mass Spectrometry (MS)**

Table 4: Mass Spectrometry Data for DL-4-Chlorophenylglycine

m/z	Relative Intensity (%)	Assignment
185/187	100/33	[M] <sup>+</sup> (Molecular ion peak with isotopic pattern for CI)
140/142	Variable	[M - COOH]+
111/113	Variable	[C7H6CI]+

## **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**



A solution of (S)-4-chlorophenylglycine is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or D<sub>2</sub>O with a pH adjustment). The solution is transferred to a 5 mm NMR tube. <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, 16-32 scans are typically acquired with a relaxation delay of 1-2 seconds. For <sup>13</sup>C NMR, a larger number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, with a relaxation delay of 2-5 seconds. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).

#### Infrared (IR) Spectroscopy

For solid-state IR analysis, a small amount of (S)-4-chlorophenylglycine (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

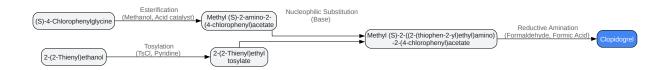
#### Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI)[1]. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a low concentration (e.g., 10-100 μg/mL) and introduced into the ion source via direct infusion or after separation by liquid chromatography (LC). For EI, a small amount of the solid sample is introduced directly into the ion source and vaporized by heating. The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

## **Synthetic Pathway Visualization**

(S)-4-chlorophenylglycine is a crucial chiral building block in the synthesis of the antiplatelet drug, Clopidogrel. The following diagram illustrates a simplified synthetic workflow.





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Caption: Synthetic pathway of Clopidogrel from (S)-4-chlorophenylglycine.

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#### References

- 1. CN103509037A Preparation method of clopidogrel and intermediate thereof Google Patents [patents.google.com]
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